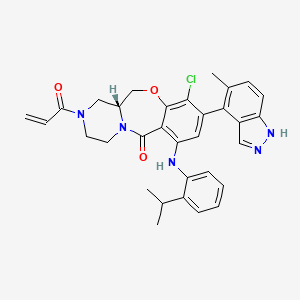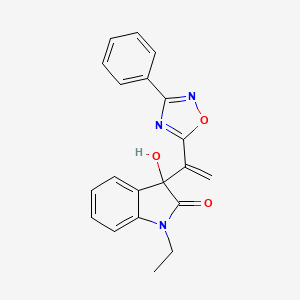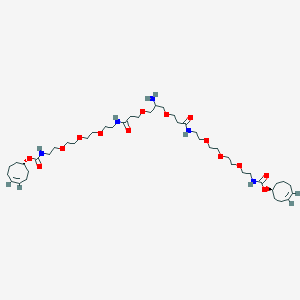
Amino-bis-PEG3-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-bis-PEG3-TCO is a trifunctional linker containing two trans-cyclooctene (TCO) moieties and a secondary amine. This compound is primarily used in bio-conjugation and click chemistry applications. The TCO groups in this compound react with tetrazines via an inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly selective and biocompatible, making this compound a valuable tool in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-bis-PEG3-TCO is synthesized through a series of chemical reactions involving the introduction of TCO groups and a secondary amine into a polyethylene glycol (PEG) chain. The synthetic route typically involves the following steps:
TCO Introduction: The TCO groups are introduced through a reaction with a suitable precursor, such as a TCO-amine or TCO-acid.
Amine Functionalization: The secondary amine is introduced through a reaction with an amine precursor, such as an amine-PEG or amine-TCO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and ensure consistent product quality.
Purification: The product is purified using techniques such as chromatography or crystallization to remove impurities and achieve the desired purity level
Análisis De Reacciones Químicas
Types of Reactions
Amino-bis-PEG3-TCO primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Cycloaddition: This reaction occurs between the TCO groups and tetrazines, forming a stable dihydropyridazine linkage.
Substitution Reactions: The secondary amine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Tetrazines: Used in the inverse electron demand Diels-Alder cycloaddition with TCO groups.
Electrophiles: Used in substitution reactions with the secondary amine.
Major Products
Dihydropyridazine Linkages: Formed from the reaction between TCO groups and tetrazines.
Substituted Amines: Formed from substitution reactions involving the secondary amine.
Aplicaciones Científicas De Investigación
Amino-bis-PEG3-TCO has numerous applications in scientific research, including:
Fluorescent Imaging: Used in bioorthogonal labeling for imaging biological systems.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Imaging: Used in radiolabeling for imaging applications.
Radionuclide Therapy: Utilized in the development of radiopharmaceuticals for cancer treatment.
Radiochemistry: Applied in the synthesis of radiolabeled compounds for various research purposes.
Drug Target Identification: Used in the identification and validation of drug targets.
Mecanismo De Acción
Amino-bis-PEG3-TCO exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Cycloaddition: The TCO groups react with tetrazines to form stable dihydropyridazine linkages.
Bioorthogonal Labeling: The compound’s ability to react selectively with tetrazines allows for the labeling of specific biomolecules without interfering with other biological processes.
Comparación Con Compuestos Similares
Amino-bis-PEG3-TCO can be compared with other similar compounds, such as:
Methyltetrazine-PEG4-TAMRA: Another click chemistry reagent used for bioorthogonal labeling.
Methyltetrazine-PEG4-SS-NHS: A cleavable linker used in the synthesis of ADCs.
Methyltetrazine-PEG12-DBCO: A longer PEG linker used for similar applications.
Uniqueness
This compound is unique due to its trifunctional nature, containing two TCO moieties and a secondary amine. This allows for versatile applications in bio-conjugation and click chemistry, making it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C43H77N5O14 |
|---|---|
Peso molecular |
888.1 g/mol |
Nombre IUPAC |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C43H77N5O14/c44-37(35-59-21-15-40(49)45-17-23-53-27-31-57-33-29-55-25-19-47-42(51)61-38-11-7-3-1-4-8-12-38)36-60-22-16-41(50)46-18-24-54-28-32-58-34-30-56-26-20-48-43(52)62-39-13-9-5-2-6-10-14-39/h1-3,5,37-39H,4,6-36,44H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/b3-1+,5-2+/t38-,39-/m1/s1 |
Clave InChI |
BXRHEONPMDBUBU-WXOXQJPBSA-N |
SMILES isomérico |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(N)COCCC(=O)NCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



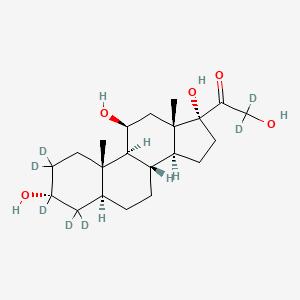

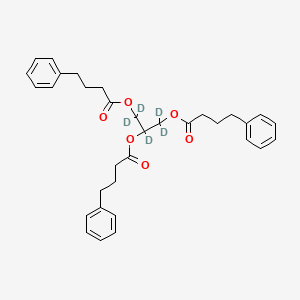
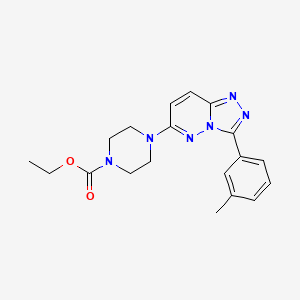



![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


